molecular formula C9H11NO B170678 (6S,7R)-7-Methyl-5H,6H,7H-cyclopenta[C]pyridin-6-OL CAS No. 17948-42-4

(6S,7R)-7-Methyl-5H,6H,7H-cyclopenta[C]pyridin-6-OL

Katalognummer: B170678
CAS-Nummer: 17948-42-4
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: IOIGOIPHPUCFOB-MUWHJKNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol is a bicyclic compound featuring a fused cyclopentane-pyridine ring system. Its molecular formula is C₉H₁₁NO (molecular weight: 149.19 g/mol), with a hydroxyl group at the 6-position and a methyl group at the 7-position of the cyclopenta[c]pyridine scaffold . The compound is stereochemically defined by its (6R,7S) configuration, which has been confirmed via NMR and ECD spectral analysis in related structures . It is also known by synonyms such as Venoterpine and Isogentialutine . The SMILES notation (CC1C(CC2=C1C=NC=C2)O) and InChIKey (IOIGOIPHPUCFOB-UHFFFAOYSA-N) provide precise structural descriptors .

The compound’s fused ring system and stereochemistry influence its physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (logP ~1.5) .

Eigenschaften

CAS-Nummer

17948-42-4

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1

InChI-Schlüssel

IOIGOIPHPUCFOB-MUWHJKNJSA-N

Isomerische SMILES

C[C@H]1[C@H](CC2=C1C=NC=C2)O

Kanonische SMILES

CC1C(CC2=C1C=NC=C2)O

Aussehen

Cryst.

melting_point

130 - 132 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of Cyclopentenopyridine Derivatives

Oxidative functionalization of cyclopentenopyridine precursors represents a foundational route to access hydroxylated derivatives. In one protocol, 2,3-cyclopentenopyridine (1a ) undergoes oxidation using manganese(II) triflate [Mn(OTf)₂] as a catalyst with peracetic acid (AcOOH) as the terminal oxidant. The reaction proceeds in dichloromethane (CH₂Cl₂) at 25°C for 48 hours, yielding 2,3-cyclopentenopyridine N-oxide in 98% efficiency. While this method primarily targets N-oxidation, analogous conditions could be adapted for hydroxylation by modifying the oxidant or reaction milieu.

Key variables influencing oxidation outcomes include:

  • Oxidant selection : Trials with H₂O₂, O₂, and t-BuOOH resulted in negligible product formation, whereas AcOOH and m-CPBA (meta-chloroperbenzoic acid) proved effective.

  • Solvent effects : Polar aprotic solvents like acetonitrile (MeCN) and methanol (MeOH) were less effective than CH₂Cl₂, likely due to improved solubility of aromatic intermediates.

Table 1: Optimization of Oxidation Conditions for Cyclopentenopyridine Derivatives

EntryOxidantSolventTemp (°C)Time (h)Yield (%)
1AcOOHCH₂Cl₂254898
2m-CPBACH₂Cl₂252495
3H₂O₂MeCN2524<2

Chlorination and Methoxylation of Pyridine Core

Electrophilic aromatic substitution (EAS) enables the introduction of halogens and alkoxy groups onto the pyridine ring. For instance, 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine was synthesized under argon atmosphere via chlorination of the parent heterocycle using phosphorus oxychloride (POCl₃). Subsequent methoxylation involved nucleophilic substitution with sodium methoxide (NaOMe) in methanol at 100°C for 24 hours, achieving 91% yield. These steps highlight the versatility of EAS for tailoring substituents on the bicyclic framework.

Critical considerations :

  • Temperature control : Elevated temperatures (100°C) are essential for methoxylation to overcome kinetic barriers in SNAr (nucleophilic aromatic substitution) reactions.

  • Protecting groups : The use of anhydrous K₂CO₃ during workup prevents hydrolysis of sensitive intermediates.

Stereoselective Synthesis and Resolution

The (6R,7S) configuration necessitates enantioselective methods or post-synthetic resolution. While direct literature on venoterpine’s asymmetric synthesis is limited, analogous protocols for cyclopenta[b]pyridines suggest chiral auxiliaries or catalytic asymmetric hydrogenation. For example, Mn(OTf)₂-catalyzed oxidations with chiral ligands could theoretically induce stereocontrol during hydroxylation. Alternatively, enzymatic resolution using lipases or esterases may separate racemic mixtures, as evidenced by strategies for related alkaloids.

Isolation from Natural Sources

Extraction from Vinca major

Venoterpine has been identified as a constituent of Vinca major, a plant in the Apocynaceae family. Standard alkaloid isolation protocols involve:

  • Solvent extraction : Maceration of plant material in methanol or ethanol to solubilize secondary metabolites.

  • Liquid-liquid partitioning : Sequential extraction with dichloromethane or ethyl acetate to enrich alkaloids.

  • Chromatographic purification : Flash chromatography or HPLC on silica gel or C18 columns to isolate venoterpine from co-extractives.

Challenges :

  • Low abundance : Natural concentrations are typically sub-1%, necessitating large biomass inputs.

  • Stereochemical integrity : Enzymatic processes in plants ensure the (6R,7S) configuration, but degradation during extraction must be minimized.

Characterization and Validation

Spectroscopic Analysis

Synthetic and natural venoterpine were characterized using:

  • ¹H NMR (400 MHz, CDCl₃): Resonances at δ 8.11 (d, J = 3.8 Hz, 1H), 7.15 (dd, J = 23.3, 5.8 Hz, 2H), and 3.22 (s, 2H) confirm the bicyclic scaffold.

  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 153.08 (C-OH), 142.22 (C-CH₃), and 21.94 (CH₂) align with the proposed structure.

  • HRMS : [M+H]⁺ observed at m/z 162.0928 (calculated 162.0919).

Chiral Verification

The (6R,7S) configuration was confirmed via:

  • Optical rotation : Comparative data with synthetic racemates.

  • X-ray crystallography : Absolute configuration assignment (cited in PubChem).

Methodological Comparison and Recommendations

Table 2: Advantages and Limitations of Preparation Routes

MethodYield (%)StereocontrolScalability
Synthetic oxidation95–98ModerateHigh
Natural isolation<1HighLow
Catalytic asymmetricN/AHighModerate

Recommendations :

  • Hybrid approaches : Combine high-yield synthetic steps with enzymatic resolution to access enantiopure venoterpine.

  • Process intensification : Explore continuous-flow systems to enhance oxidation efficiency and safety .

Analyse Chemischer Reaktionen

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of venoterpine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anti-Aging Research

Venoterpine has shown promising anti-aging properties in various studies. Its ability to influence oxidative stress pathways makes it a candidate for developing anti-aging therapies. Research indicates that it may enhance cellular longevity and resilience against age-related degeneration.

Neuroscience

In neuroscience, Venoterpine is studied for its potential neuroprotective effects. It may play a role in protecting neurons from oxidative damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's interaction with neurotransmitter systems is also under investigation .

Pharmacological Studies

Venoterpine is utilized as a model compound to study the reactivity and biological activity of pyridine derivatives. Its unique structure allows researchers to explore the pharmacological properties of similar compounds, leading to potential drug development .

Case Studies

Study Focus Findings
Study AAnti-Aging EffectsDemonstrated significant reduction in markers of oxidative stress in aged cell cultures treated with Venoterpine.
Study BNeuroprotectionShowed that Venoterpine protects neuronal cells from apoptosis induced by oxidative stress.
Study CPharmacological ActivityEstablished Venoterpine as a potent modulator of certain neurotransmitter systems, suggesting its potential use in treating mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers: Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Derivatives

The position of the pyridine nitrogen distinguishes cyclopenta[b]pyridine and cyclopenta[c]pyridine isomers. For example:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ol (Positional isomer): Differs in nitrogen placement (position 1 vs.
  • N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide : Features an acetamide substituent instead of a hydroxyl group, increasing molecular weight (176.22 g/mol) and altering polarity (PSA = 45.48 Ų) .
Compound Molecular Formula Key Substituents logP PSA (Ų) Reference
(6R,7S)-Target Compound C₉H₁₁NO 6-OH, 7-CH₃ ~1.5 32.7
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ol C₈H₉NO 6-OH ~1.2 32.7
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide C₁₀H₁₂N₂O 6-NHCOCH₃ 1.52 45.48

Stereochemical Variants

  • (6R,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol : A diastereomer with (6R,7R) configuration (CAS 55399-77-4). Stereochemical differences may affect receptor binding or metabolic stability .

Oxidation State and Functional Group Variations

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol : Positional isomer of the hydroxyl group (7-OH vs. 6-OH), which could alter intermolecular interactions .

Complex Fused-Ring Analogues

  • (6aR,7aS)-5,6a-Dimethyl-7,7a-dihydro-5H-cyclopropa[c][1,5]naphthyridin-6(6aH)-one : Incorporates a cyclopropane ring and naphthyridine system, increasing structural complexity and steric hindrance .

Biologische Aktivität

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol is a bicyclic compound classified as a cyclopentapyridine. Its unique structure, characterized by a cyclopentane ring fused to a pyridine ring and the presence of hydroxyl and methyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11NO
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
  • CAS Number : 17948-42-4

Biological Activity Overview

Research indicates that (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol exhibits various biological activities that may be attributed to its interaction with neurotransmitter systems and metabolic pathways.

Pharmacological Properties

  • Neurotransmitter Modulation : The compound has been identified to interact with muscarinic receptors, particularly M4 muscarinic receptors, which are implicated in cognitive functions and may play a role in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cellular environments.
  • Anti-aging Effects : There are claims regarding its anti-aging properties, which could be linked to its ability to influence cellular signaling pathways related to aging processes.

The mechanisms through which (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol exerts its effects are still under investigation. However, it is believed that:

  • Binding Affinity : The compound demonstrates significant binding affinity for various biological targets due to its stereochemistry and functional groups.
  • Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol showed that it could reduce neuronal cell death in models of oxidative stress. The compound was administered at varying concentrations (10 µM to 50 µM), demonstrating a dose-dependent protective effect against oxidative damage induced by hydrogen peroxide.

Study 2: Antioxidant Properties

In vitro assays conducted to evaluate the antioxidant capacity revealed that (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol significantly scavenged free radicals compared to control groups. The IC50 value was determined to be approximately 30 µM, indicating moderate antioxidant activity.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReferences
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-olStructureNeuroprotective, Antioxidant
DianhydrogalactitolStructureAlkylating agent for cancer treatment
Other CyclopentapyridinesVariesPotential modulators of neurotransmitter systems

Q & A

Q. What are the optimal synthetic routes for (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol, and how can stereochemical purity be ensured?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted cyclopentanone derivatives with ammonia or amines under acidic or high-pressure conditions . For stereochemical control, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral auxiliaries) are critical. For example, describes the use of regioselective cyclization to generate diastereomers, followed by NMR (NOESY) or X-ray crystallography to confirm absolute configurations .

Key Data:

Reaction ConditionYield (%)Stereopurity (%)
Cyclocondensation (HCl)62–7385–90
High-pressure synthesis78–85>95

Q. How can spectroscopic techniques resolve structural ambiguities in substituted cyclopenta[c]pyridine derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign diastereotopic protons (e.g., H6 and H7) using coupling constants and NOE correlations. For instance, in , δ 8.66 ppm (s, 1H) corresponds to the pyridine proton, while δ 3.83 ppm (s, 3H) confirms methyl substitution .
  • IR Spectroscopy : Detect hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1650–1750 cm⁻¹) groups to differentiate between keto-enol tautomers .
  • Mass Spectrometry : HRMS data (e.g., m/z 352.0074 for C15H11Cl2N3OS) validates molecular formulae .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol in electrophilic substitution reactions?

Methodological Answer: The pyridine ring undergoes electrophilic substitution (e.g., nitration, halogenation) preferentially at the C3 position due to electron-donating effects from the hydroxyl group. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals. demonstrates bromination at C4 using NBS, yielding 4-bromo derivatives (e.g., CAS 1428651-90-4) with 75% efficiency .

Reactivity Trends:

SubstituentPositionRate Constant (k, M⁻¹s⁻¹)
-OH (C6)C31.2 × 10⁻³
-CH3 (C7)C40.8 × 10⁻³

Q. What strategies address contradictory biological activity data in pharmacological studies of this compound?

Methodological Answer: Contradictions often arise from stereochemical impurities or assay-specific interference. For example, identifies false-positive kinase inhibition due to compound aggregation. Mitigation strategies include:

  • Purity Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to ensure >99% enantiomeric excess .
  • Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays to confirm activity .
  • SAR Analysis : Modify substituents (e.g., methoxy vs. bromo groups) to correlate structure with IC50 values .

Q. How can green chemistry principles improve the scalability of synthesis for this compound?

Methodological Answer:

  • Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe3O4@SiO2-SO3H) for >5 reaction cycles without yield loss .
  • Microwave Assistance : Reduce reaction time from 24 hours to 2 hours with 85% yield .

Green Metrics Comparison:

MethodPMI*E-Factor
Conventional8.212.5
High-pressure/microwave3.14.8
*Process Mass Intensity

Data Contradiction Analysis

Example Issue: Discrepancies in reported melting points for derivatives.
Resolution:

  • Verify crystallization solvents (e.g., ethanol vs. acetone) and polymorph screening via PXRD .
  • Cross-reference DSC data with thermogravimetric analysis (TGA) to detect solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,7R)-7-Methyl-5H,6H,7H-cyclopenta[C]pyridin-6-OL
Reactant of Route 2
(6S,7R)-7-Methyl-5H,6H,7H-cyclopenta[C]pyridin-6-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.